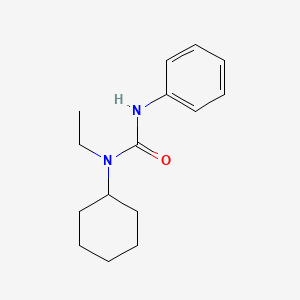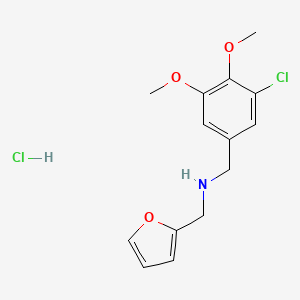![molecular formula C29H27N3O4 B4406688 3-(2-oxo-2H-chromen-3-yl)-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4406688.png)
3-(2-oxo-2H-chromen-3-yl)-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide
Descripción general
Descripción
3-(2-oxo-2H-chromen-3-yl)-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is a derivative of benzamide and is also known as OPC-31260.
Mecanismo De Acción
The mechanism of action of 3-(2-oxo-2H-chromen-3-yl)-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide is not fully understood. However, it has been suggested that the compound works by modulating the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, the compound has been shown to protect against oxidative stress-induced cell damage and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2-oxo-2H-chromen-3-yl)-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide in lab experiments is its potential pharmacological properties. The compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the study of 3-(2-oxo-2H-chromen-3-yl)-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide. One direction is to further investigate the mechanism of action of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in vivo. Additionally, the compound could be studied for its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Finally, the synthesis method could be optimized to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
3-(2-oxo-2H-chromen-3-yl)-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide has been found to have potential pharmacological properties. It has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.
Propiedades
IUPAC Name |
3-(2-oxochromen-3-yl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O4/c1-2-27(33)32-16-14-31(15-17-32)24-12-10-23(11-13-24)30-28(34)22-8-5-7-20(18-22)25-19-21-6-3-4-9-26(21)36-29(25)35/h3-13,18-19H,2,14-17H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKKHDXKVPIVDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B4406611.png)
![N-[4-(1-azepanylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4406618.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4406631.png)

![1-[2-(2-benzyl-4-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4406643.png)
![N-{2-[(2,2-diphenylacetyl)amino]phenyl}pentanamide](/img/structure/B4406651.png)
![3-[4-(2,6-dimethyl-4-morpholinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B4406664.png)
![N-[4-(difluoromethoxy)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4406669.png)

![ethyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4406699.png)

![2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4406711.png)